ethyl 2-{2-(4-bromophenyl)-4-hydroxy-3-[(4-methoxy-3-methylphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
ETHYL 2-[2-(4-BROMOPHENYL)-4-HYDROXY-3-(4-METHOXY-3-METHYLBENZOYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-(4-BROMOPHENYL)-4-HYDROXY-3-(4-METHOXY-3-METHYLBENZOYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic synthesis. Key steps may include:
Formation of the Pyrrole Ring: This can be achieved through a condensation reaction involving an appropriate amine and a diketone.
Introduction of the Bromophenyl Group: This step often involves a bromination reaction using bromine or a brominating agent.
Formation of the Thiazole Ring: This can be synthesized via a cyclization reaction involving a thioamide and a haloketone.
Esterification: The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include quinones or carboxylic acids.
Reduction: Alcohols or diols can be formed.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as a pharmaceutical intermediate or active compound.
Material Science: Its unique structure may lend itself to applications in the development of new materials with specific properties.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and pathways.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-BROMOPHENYL)-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-(4-METHOXY-3-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
- 3-(4-BROMOPHENYL)-5-(4-HYDROXYPHENYL)ISOXAZOLE
Uniqueness
ETHYL 2-[2-(4-BROMOPHENYL)-4-HYDROXY-3-(4-METHOXY-3-METHYLBENZOYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its combination of a pyrrole ring, a thiazole ring, and multiple functional groups
Properties
Molecular Formula |
C26H23BrN2O6S |
---|---|
Molecular Weight |
571.4 g/mol |
IUPAC Name |
ethyl 2-[(3E)-2-(4-bromophenyl)-3-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C26H23BrN2O6S/c1-5-35-25(33)23-14(3)28-26(36-23)29-20(15-6-9-17(27)10-7-15)19(22(31)24(29)32)21(30)16-8-11-18(34-4)13(2)12-16/h6-12,20,30H,5H2,1-4H3/b21-19+ |
InChI Key |
ZPBGISYAMUSIJQ-XUTLUUPISA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(/C3=CC(=C(C=C3)OC)C)\O)/C(=O)C2=O)C4=CC=C(C=C4)Br)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=CC(=C(C=C3)OC)C)O)C(=O)C2=O)C4=CC=C(C=C4)Br)C |
Origin of Product |
United States |
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